BENGHE Foundational & Exploratory

Check Availability & Pricing

Deudomperidone vs. Domperidone: A
Comprehensive Pharmacokinetic Profile

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Deudomperidone

Cat. No.: B3325414

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deudomperidone (CIN-102), a deuterated form of domperidone, is a peripherally selective
dopamine D2/D3 receptor antagonist in development for the treatment of gastroparesis.
Deuteration, the strategic replacement of hydrogen with deuterium atoms, has been employed
to alter the metabolic pathway of domperidone, resulting in a distinct pharmacokinetic (PK)
profile. This modification is designed to improve upon the safety and therapeutic window of
domperidone by reducing peak plasma concentrations (Cmax) and extending the drug's half-
life (t%2), thereby minimizing the risk of adverse effects such as QT prolongation. This guide
provides a detailed comparison of the pharmacokinetic profiles of deudomperidone and
domperidone, incorporating available clinical trial data, experimental methodologies, and a
visual representation of the metabolic pathway modification.

Introduction to Deudomperidone and the Rationale
for Deuteration

Domperidone is an established prokinetic and antiemetic agent used in many countries for the
management of gastroparesis and nausea. However, its use has been associated with

concerns regarding cardiac safety, specifically QT interval prolongation, which is linked to high
peak plasma concentrations. Deudomperidone was developed to address this limitation. The
substitution of hydrogen with deuterium at specific metabolic sites creates a stronger chemical
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bond, which can slow down the rate of metabolism by cytochrome P450 enzymes, primarily
CYP3A4 for domperidone.[1] This "kinetic isotope effect" is the fundamental principle behind
the altered pharmacokinetic profile of deudomperidone. The intended outcome is a more
favorable safety profile, allowing for chronic use in conditions like gastroparesis.[2][3][4][5]

Comparative Pharmacokinetic Parameters

Clinical studies have demonstrated significant differences in the pharmacokinetic profiles of
deudomperidone and domperidone. While specific quantitative data for deudomperidone
from head-to-head comparative studies are not yet fully published, results from Phase 1 single
and multiple ascending dose studies, as well as a thorough QT study, have provided a clear
qualitative and partially quantitative picture of its altered pharmacokinetics.

Quantitative Data Summary

The following tables summarize the available pharmacokinetic data for both deudomperidone
and domperidone from various clinical trials. It is important to note that the data are compiled
from separate studies and direct comparison should be made with caution.

Table 1: Pharmacokinetic Parameters of Deudomperidone (CIN-102) in Healthy Volunteers

Cmax AUC
Dose Tmax (hr) t% (hr) Study Type
(ng/mL) (ng-hr/mL)
Data not Data not Data not > Twice that
) ) ) Thorough QT
30 mg publicly publicly publicly of
: : : : Study[2][6]
available available available domperidone
Data not Data not Data not > Twice that
) ) ) Thorough QT
100 mg publicly publicly publicly of
. . . . Study[2][6]
available available available domperidone
Substantially Data not Data not > Twice that
5-120 duced blicl blicl f Phase 1
- mg reduced vs. publicly publicly o
: : : : SAD[6]
domperidone available available domperidone
Substantially Data not Data not > Twice that
up to 60 mg ] ] Phase 1
reduced vs. publicly publicly of
BID _ _ _ _ MADI[6]
domperidone available available domperidone

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC4432193/
https://www.benchchem.com/product/b3325414?utm_src=pdf-body
https://cindome.com/wp-content/uploads/DDW_ePoster_final-submitted.pdf
https://cinrx.com/cindome-pharma-announces-successful-completion-of-thorough-qt-study-of-cin-102/
https://www.withpower.com/trial/phase-2-gastroparesis-2-2023-9016f
https://firstwordpharma.com/story/5733018
https://www.benchchem.com/product/b3325414?utm_src=pdf-body
https://www.benchchem.com/product/b3325414?utm_src=pdf-body
https://www.benchchem.com/product/b3325414?utm_src=pdf-body
https://www.benchchem.com/product/b3325414?utm_src=pdf-body
https://cindome.com/wp-content/uploads/DDW_ePoster_final-submitted.pdf
https://cinrx.com/cindome-pharma-present-poster-deudomperidone-at-2023-digestive-disease-week-conference/
https://cindome.com/wp-content/uploads/DDW_ePoster_final-submitted.pdf
https://cinrx.com/cindome-pharma-present-poster-deudomperidone-at-2023-digestive-disease-week-conference/
https://cinrx.com/cindome-pharma-present-poster-deudomperidone-at-2023-digestive-disease-week-conference/
https://cinrx.com/cindome-pharma-present-poster-deudomperidone-at-2023-digestive-disease-week-conference/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3325414?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Table 2: Pharmacokinetic Parameters of Domperidone in Healthy Volunteers

Cmax
. Tmax (hr) t% (hr)
Dose Formulation (ng/mL) Study
(Mean + SD) (Mean * SD)

(Mean * SD)
Not explicitly
10 mg Tablet 17.13+9.62 0.87 £0.58 [7]
stated
12.6 - 16.0
20 mg Tablet (base) 18.8 (mean) 0.9 (mean) [2][3]
(range)
Tablet 12.6 - 16.0
20 mg 15.0 (mean) 1.2 (mean) [2][3]
(maleate) (range)
_ 12.6 - 16.0
20 mg Solution 20.7 (mean) 0.6 (mean) [2][3]
(range)
20 mg Tablet 50 + 32 0.8+0.7 78+1.6

Key Pharmacokinetic Differences

e Cmax (Maximum Plasma Concentration): Deudomperidone exhibits a substantially lower
Cmax compared to therapeutic doses of non-deuterated domperidone.[6] This blunted peak
concentration is a key design feature aimed at reducing the risk of concentration-dependent
adverse effects, such as cardiac arrhythmias.[2][5][8]

* t% (Half-life): The elimination half-life of deudomperidone is more than double that of
domperidone.[6] This prolonged half-life allows for more sustained plasma concentrations,
potentially leading to a more consistent therapeutic effect and less frequent dosing.

¢ AUC (Area Under the Curve): While specific AUC data for deudomperidone is not yet
available, the extended half-life suggests a potentially larger AUC compared to an equivalent
dose of domperidone, indicating greater overall drug exposure over time.

Experimental Protocols

The methodologies employed in the clinical evaluation of deudomperidone and domperidone
are crucial for understanding and comparing their pharmacokinetic profiles.
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Deudomperidone (CIN-102) Clinical Trials

Phase 1 Single Ascending Dose (SAD) Study: Healthy subjects received single doses of
deudomperidone ranging from 5 mg to 120 mg to evaluate safety, tolerability, and
pharmacokinetics.[6]

Phase 1 Multiple Ascending Dose (MAD) Study: Healthy subjects received multiple doses of
deudomperidone up to 60 mg twice daily to assess the pharmacokinetic profile at steady
state and further evaluate safety.[6]

Thorough QT/QTc Study: A randomized, double-blind, placebo- and active-controlled, single-
dose, crossover study was conducted in healthy subjects to assess the effect of therapeutic
(30 mg) and supratherapeutic (100 mg) doses of deudomperidone on cardiac
repolarization.[2][8] Plasma samples were collected to analyze the pharmacokinetic profile of
deudomperidone.

Domperidone Bioavailability and Bioequivalence
Studies

Study Design: A typical study design for assessing the pharmacokinetics of domperidone is a
randomized, single-dose, two-way crossover study in healthy volunteers under fasting
conditions.[7]

Dosing and Sample Collection: Following administration of a single oral dose (e.g., 10 mg or
20 mg), serial blood samples are collected over a period of 48 to 72 hours.[7]

Bioanalytical Method: Plasma concentrations of domperidone are typically determined using
a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[7] This
method offers high sensitivity and specificity for the quantification of domperidone in
biological matrices. The lower limit of quantification (LLOQ) for domperidone in plasma is
often in the range of 0.1 to 1 ng/mL.

Signaling Pathways and Experimental Workflows
Deuteration and its Impact on Domperidone Metabolism
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The deuteration of domperidone directly influences its metabolic pathway, leading to the
observed changes in its pharmacokinetic profile. The following diagram illustrates this concept.

Deudomperidone Metabolism
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Caption: Impact of Deuteration on Domperidone Metabolism.

Pharmacokinetic Study Workflow

The workflow for a typical pharmacokinetic study involves several key stages, from volunteer
recruitment to data analysis.
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Pharmacokinetic Study Workflow
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Caption: Standard Workflow for a Clinical Pharmacokinetic Study.

Conclusion

The deuteration of domperidone to create deudomperidone results in a significantly altered
and potentially more favorable pharmacokinetic profile. The key advantages of
deudomperidone include a blunted peak plasma concentration and a prolonged elimination
half-life. These modifications are intended to reduce the risk of concentration-dependent
adverse effects, particularly cardiac toxicity, and may allow for a more sustained therapeutic
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effect with less frequent dosing. While further publication of detailed quantitative data from
comparative clinical trials is anticipated, the current evidence strongly suggests that
deudomperidone represents a promising therapeutic alternative to domperidone for the
chronic management of gastroparesis and other gastrointestinal motility disorders. The ongoing
and completed clinical trials will provide a more definitive understanding of the clinical
implications of these pharmacokinetic differences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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